![molecular formula C4H2F3N5S B1344681 3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 24848-34-8](/img/structure/B1344681.png)
3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
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Overview
Description
“3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” is a chemical compound with the formula C₄H₂F₃N₅S . It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are heterocyclic compounds of prime importance due to their extensive therapeutic uses . These compounds have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of 3-trifluoromethyl-1,2,4-triazoles has been developed using readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . This multi-component reaction features broad substrate scope, high efficiency, and scalability, providing a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .Molecular Structure Analysis
The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, to which our compound belongs, is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-trifluoromethyl-1,2,4-triazoles involve a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .Scientific Research Applications
Organic Chemistry Synthesis
This compound is used in the synthesis of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles . The process involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The method offers a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .
Pharmaceutical Applications
Trifluoromethyl-substituted 1,2,4-triazoles have found extensive applications in the field of pharmaceuticals . For instance, sitagliptin, a potent inhibitor of DPP-IV, is used as a new treatment for type II diabetes . Other trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Agrochemical Applications
Trifluoromethyl-substituted 1,2,4-triazoles are also used in the field of agrochemicals . The unique character of the trifluoromethyl group can significantly improve the physicochemical properties of the parent molecules .
Biological Applications
These compounds have found applications in biology . The occurrence of the trifluoromethyl group could significantly improve the pharmacological properties of the parent molecules .
Functional Materials
Trifluoromethyl-substituted 1,2,4-triazoles are used in the development of functional materials . The unique properties of these compounds make them suitable for various applications in this field .
Ligand Chemistry
These compounds are also used in ligand chemistry . The unique structure of these compounds allows them to interact with different target receptors .
Anticancer Agents
Some derivatives of this compound have shown potential as anti-breast cancer agents . The cytotoxic activity of these synthesized molecules against breast cancer cell lines has been studied .
Antimicrobial Agents
Derivatives of this compound have shown potential as therapeutic candidates against urease positive microorganisms . This highlights the compound’s potential in the field of antimicrobial research .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazoles, have been found to interact with a variety of targets, including dpp-iv, glyt1, hiv-1, and nki-receptors . These targets play crucial roles in various biological processes, including glucose metabolism, neurotransmitter reuptake, viral replication, and cell signaling .
Mode of Action
It is known that the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This suggests that the compound may interact with its targets in a manner that enhances their activity or modulates their function.
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in glucose metabolism, neurotransmitter reuptake, viral replication, and cell signaling .
Pharmacokinetics
The presence of the trifluoromethyl group is known to enhance the bioavailability of similar compounds .
Result of Action
Similar compounds have been found to exhibit a range of effects, including anticonvulsant activity, inhibition of neurotransmitter reuptake, antiviral activity, and modulation of cell signaling .
Action Environment
It is known that the physicochemical properties of similar compounds can be significantly influenced by factors such as ph, temperature, and the presence of other molecules .
Future Directions
The broad-spectrum pharmaceutical activity of 3-trifluoromethyl-1,2,4-triazoles offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . This could lead to the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N5S/c5-4(6,7)1-9-10-3-12(1)11-2(8)13-3/h(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYNEHQFBMIRAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C2N1N=C(S2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
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